molecular formula C23H21FN4O3 B11205258 N-(4-Fluorophenyl)-2-[3-(2-methoxyethyl)-4-oxo-7-phenyl-3H,4H,5H-pyrrolo[3,2-D]pyrimidin-5-YL]acetamide

N-(4-Fluorophenyl)-2-[3-(2-methoxyethyl)-4-oxo-7-phenyl-3H,4H,5H-pyrrolo[3,2-D]pyrimidin-5-YL]acetamide

Cat. No.: B11205258
M. Wt: 420.4 g/mol
InChI Key: ZVIOREINSTUOFV-UHFFFAOYSA-N
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Description

N-(4-Fluorophenyl)-2-[3-(2-methoxyethyl)-4-oxo-7-phenyl-3H,4H,5H-pyrrolo[3,2-D]pyrimidin-5-YL]acetamide, often referred to as “Compound X” , is a synthetic organic compound with a complex structure. Let’s break it down:

    N-(4-Fluorophenyl): This part of the compound contains a fluorine-substituted phenyl group.

    2-[3-(2-methoxyethyl)-4-oxo-7-phenyl-3H,4H,5H-pyrrolo[3,2-D]pyrimidin-5-YL]acetamide: The core structure consists of a pyrrolopyrimidine ring fused with a phenyl ring, along with an acetamide functional group.

Properties

Molecular Formula

C23H21FN4O3

Molecular Weight

420.4 g/mol

IUPAC Name

N-(4-fluorophenyl)-2-[3-(2-methoxyethyl)-4-oxo-7-phenylpyrrolo[3,2-d]pyrimidin-5-yl]acetamide

InChI

InChI=1S/C23H21FN4O3/c1-31-12-11-27-15-25-21-19(16-5-3-2-4-6-16)13-28(22(21)23(27)30)14-20(29)26-18-9-7-17(24)8-10-18/h2-10,13,15H,11-12,14H2,1H3,(H,26,29)

InChI Key

ZVIOREINSTUOFV-UHFFFAOYSA-N

Canonical SMILES

COCCN1C=NC2=C(C1=O)N(C=C2C3=CC=CC=C3)CC(=O)NC4=CC=C(C=C4)F

Origin of Product

United States

Preparation Methods

Synthetic Routes:

Several synthetic routes exist for Compound X, but one common approach involves the following steps:

  • Synthesis of Pyrrolopyrimidine Intermediate
    • Start with commercially available starting materials.
    • Construct the pyrrolopyrimidine ring system through cyclization reactions.
    • Introduce the phenyl group at a suitable position.
  • Introduction of Fluorine
    • Fluorination of the phenyl ring can be achieved using various reagents (e.g., N-fluorobenzenesulfonimide).
    • Protect other functional groups during this step.
  • Acetylation
    • Acetylate the amine group to form the acetamide functionality.

Industrial Production:

Industrial-scale production typically involves optimized and scalable processes based on the synthetic routes mentioned above.

Chemical Reactions Analysis

Compound X undergoes various reactions:

    Oxidation: Oxidative transformations can modify the phenyl or pyrrolopyrimidine moieties.

    Reduction: Reduction of the carbonyl group may yield different derivatives.

    Substitution: Halogenation or other substitutions can occur on the phenyl ring.

    Common Reagents: Reagents like hydrogen peroxide, hydrazine, and Lewis acids are commonly used.

    Major Products: These reactions lead to diverse derivatives with altered pharmacological properties.

Scientific Research Applications

Compound X finds applications in:

    Medicine: Investigated as a potential drug candidate (e.g., anticancer, anti-inflammatory).

    Chemical Biology: Used as a probe to study cellular processes.

    Industry: May serve as a precursor for other compounds.

Mechanism of Action

The precise mechanism of action remains an active area of research. It likely involves interactions with specific molecular targets (e.g., enzymes, receptors) and modulation of cellular pathways.

Comparison with Similar Compounds

Compound X stands out due to its unique pyrrolopyrimidine-phenyl-acetamide scaffold. Similar compounds include Compound Y) and Compound Z). none match its exact structure and properties.

: Reference 1 : Reference 2

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